5-methyl-2-(1H-pyrrol-1-yl)benzoic acid
Overview
Description
5-methyl-2-(1H-pyrrol-1-yl)benzoic acid: is an organic compound that belongs to the class of benzoic acids substituted with a pyrrole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both a benzoic acid moiety and a pyrrole ring in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid can be achieved through several methods. One common approach involves the Paal-Knorr condensation reaction, where a 1,4-dicarbonyl compound reacts with an amine to form the pyrrole ring. For instance, the reaction of ethyl 4-aminobenzoate with acetonyl acetone in glacial acetic acid can yield ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate, which can then be hydrolyzed to obtain the desired acid .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally benign can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrrole ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid derivatives with additional carboxylic or aldehyde groups.
Reduction: Formation of alcohol or aldehyde derivatives of the original compound.
Substitution: Introduction of halogen, nitro, or other functional groups on the aromatic ring.
Scientific Research Applications
Chemistry:
In organic synthesis, 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biology and Medicine:
The compound’s potential biological activity makes it a candidate for drug development. It can be explored for its antimicrobial, anticancer, and anti-inflammatory properties. The presence of the pyrrole ring, which is a common motif in many biologically active compounds, adds to its significance in medicinal chemistry .
Industry:
In the material science industry, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions allows for the creation of polymers and other materials with tailored characteristics.
Mechanism of Action
The mechanism of action of 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved would require further research and experimental validation .
Comparison with Similar Compounds
- 2-Hydroxy-5-(1H-pyrrol-1-yl)benzoic acid
- 4-(2,5-Dimethylpyrrol-1-yl)benzoic acid
- 4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid
Comparison:
Compared to similar compounds, 5-methyl-2-(1H-pyrrol-1-yl)benzoic acid is unique due to the presence of a methyl group on the pyrrole ring. This methyl group can influence the compound’s reactivity and biological activity. For example, the methyl group can affect the compound’s ability to undergo oxidation and reduction reactions, as well as its interaction with biological targets. The presence of the methyl group may also impact the compound’s solubility and stability, making it distinct from other similar compounds .
Properties
IUPAC Name |
5-methyl-2-pyrrol-1-ylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-9-4-5-11(10(8-9)12(14)15)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZGNXKGGKAPIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50565316 | |
Record name | 5-Methyl-2-(1H-pyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133662-26-7 | |
Record name | 5-Methyl-2-(1H-pyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50565316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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